REACTION_CXSMILES
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[CH3:1][N:2]1[C:6]([C:7]([NH2:9])=[O:8])=[C:5]([N+:10]([O-])=O)[C:4]([CH2:13][CH2:14][CH3:15])=[N:3]1.[H][H]>[Pd].C(OCC)(=O)C>[NH2:10][C:5]1[C:4]([CH2:13][CH2:14][CH3:15])=[N:3][N:2]([CH3:1])[C:6]=1[C:7]([NH2:9])=[O:8]
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Name
|
|
Quantity
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237.7 g
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Type
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reactant
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Smiles
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CN1N=C(C(=C1C(=O)N)[N+](=O)[O-])CCC
|
Name
|
A-0463756
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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47.5 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
2.02 L
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The cool reaction mixture
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Type
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FILTRATION
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Details
|
was filtered
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Type
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WASH
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Details
|
the filter pad washed with ethyl acetate
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |